

Spectroscopic Data for 1-(1-Benzoyl-4-piperidinyl)azepane: A Technical Overview

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Compound of Interest

Compound Name: 1-(1-Benzoyl-4-piperidinyl)azepane

Cat. No.: B249065

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Comprehensive searches for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the specific compound **1-(1-Benzoyl-4-piperidinyl)azepane** did not yield specific experimental data. The information available in public chemical databases and scientific literature pertains to structurally related but distinct molecules, making a direct data summary for the requested compound impossible at this time.

While detailed experimental spectra for **1-(1-Benzoyl-4-piperidinyl)azepane** are not currently available, this technical guide will outline the general principles and expected spectroscopic characteristics based on the known functional groups and structural motifs of the molecule. This provides a foundational understanding for researchers and scientists who may be synthesizing or analyzing this compound.

Predicted Spectroscopic Characteristics

The structure of **1-(1-Benzoyl-4-piperidinyl)azepane** comprises a benzoyl group, a piperidine ring, and an azepane ring. The expected spectroscopic data would reflect the key features of these components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group, likely in the range of 7.0-8.0 ppm. The protons on the piperidine and azepane rings would appear in the aliphatic region, typically between 1.0 and

4.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the conformational flexibility of the seven-membered azepane ring and the substitution on the piperidine ring.

- ^{13}C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the benzoyl group around 170 ppm. Aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons of the piperidine and azepane rings would be found in the upfield region of the spectrum, generally between 20 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretching vibration of the amide group, typically appearing in the region of $1630\text{-}1680\text{ cm}^{-1}$. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M^+) would correspond to the exact mass of the compound. Fragmentation patterns would likely involve cleavage of the amide bond, as well as fragmentation of the piperidine and azepane rings, providing valuable structural information.

Experimental Protocols

While specific protocols for **1-(1-Benzoyl-4-piperidinyl)azepane** are not available, the following are general methodologies for obtaining spectroscopic data for organic compounds.

NMR Spectroscopy:

- **Sample Preparation:** A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and ^1H and ^{13}C NMR spectra are acquired. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.

IR Spectroscopy:

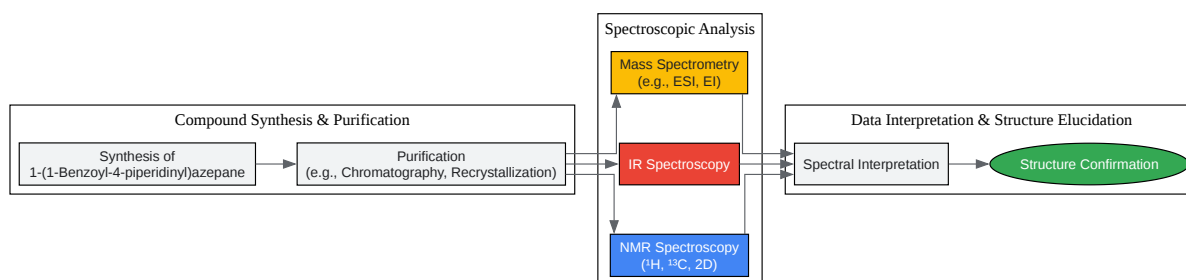
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or in solution.
- **Data Acquisition:** The prepared sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm^{-1}).

Mass Spectrometry:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel organic compound like **1-(1-Benzoyl-4-piperidinyl)azepane**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In conclusion, while specific experimental data for **1-(1-Benzoyl-4-piperidinyl)azepane** is not readily available, a foundational understanding of its expected spectroscopic properties can be derived from its chemical structure. The general experimental protocols and the logical workflow presented here provide a framework for researchers involved in the synthesis and characterization of this and other novel compounds.

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